molecular formula C8H3ClFN3 B8801148 2-Chloro-6-fluoroimidazo[1,2-A]pyridine-3-carbonitrile

2-Chloro-6-fluoroimidazo[1,2-A]pyridine-3-carbonitrile

Cat. No. B8801148
M. Wt: 195.58 g/mol
InChI Key: VWKBBLRQUFIBEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-fluoroimidazo[1,2-A]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C8H3ClFN3 and its molecular weight is 195.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-6-fluoroimidazo[1,2-A]pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-fluoroimidazo[1,2-A]pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-6-fluoroimidazo[1,2-A]pyridine-3-carbonitrile

Molecular Formula

C8H3ClFN3

Molecular Weight

195.58 g/mol

IUPAC Name

2-chloro-6-fluoroimidazo[1,2-a]pyridine-3-carbonitrile

InChI

InChI=1S/C8H3ClFN3/c9-8-6(3-11)13-4-5(10)1-2-7(13)12-8/h1-2,4H

InChI Key

VWKBBLRQUFIBEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1F)C#N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled −78° C. solution of the title compound from Example 3 Step A (0.30 g, 1.01 mmol) in tetrahydrofuran (5.06 ml) was added a solution of n-butyllithium in hexanes (1.6 M, 0.696 ml, 1.11 mmol). After 5 minutes, p-toluenesulfonyl cyanide (0.238 g, 1.32 mmol) was added, and the resulting mixture was allowed to slowly warm to room temperature overnight. The resulting mixture was concentrated under reduced pressure and purified by flash chromatography on silica gel (10-50% ethyl acetate in hexanes) to afford the title compound: LCMS m/z 195.88 [M+H]+, 197.86 [M+2+H]+; 1H NMR (500 MHz, CDCl3) δ 8.25 (d, J=2.4 Hz, 1H), 7.69 (dd, J=9.6, 4.8 Hz, 1H), 7.46-7.42 (m, 1H).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0.696 mL
Type
reactant
Reaction Step One
Quantity
5.06 mL
Type
solvent
Reaction Step One
Quantity
0.238 g
Type
reactant
Reaction Step Two

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